Product packaging for N-morpholin-4-ylthiophene-2-sulfonamide(Cat. No.:)

N-morpholin-4-ylthiophene-2-sulfonamide

Cat. No.: B256442
M. Wt: 248.3 g/mol
InChI Key: LLKXYHXUPUZCNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Morpholin-4-ylthiophene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, incorporating both a thiophene-sulfonamide scaffold and a morpholine ring. The thiophene-sulfonamide moiety is a well-established pharmacophore in the development of potent enzyme inhibitors. Notably, structurally related thiophene-sulfonamide compounds have been identified as potent, picomolar-range inhibitors of the cytosolic enzyme human carbonic anhydrase II (hCA II), a validated target for alleviating ocular hypertension in conditions like glaucoma . The integration of the morpholine ring is a strategic feature in modern drug design. This heterocycle is known to enhance key pharmacological properties, including aqueous solubility and metabolic stability, and can engage in specific molecular interactions with target proteins, such as kinases . Research into sulfonamide derivatives continues to expand, revealing potential applications beyond carbonic anhydrase inhibition, including as investigational agents in oncology and as inhibitors for other enzymes like tyrosine kinases and histone deacetylases . This combination of features makes this compound a valuable building block for researchers synthesizing novel compounds for biochemical assay development and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O3S2 B256442 N-morpholin-4-ylthiophene-2-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O3S2

Molecular Weight

248.3 g/mol

IUPAC Name

N-morpholin-4-ylthiophene-2-sulfonamide

InChI

InChI=1S/C8H12N2O3S2/c11-15(12,8-2-1-7-14-8)9-10-3-5-13-6-4-10/h1-2,7,9H,3-6H2

InChI Key

LLKXYHXUPUZCNB-UHFFFAOYSA-N

SMILES

C1COCCN1NS(=O)(=O)C2=CC=CS2

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

Structure Activity Relationship Sar Investigations of N Morpholin 4 Ylthiophene 2 Sulfonamide Derivatives

Modulatory Role of the Morpholine (B109124) Moiety on Biological Activity

The morpholine ring is a frequently incorporated heterocycle in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. jchemrev.come3s-conferences.orgresearchgate.netsci-hub.se Its inclusion in the N-morpholin-4-ylthiophene-2-sulfonamide structure is anticipated to confer several advantages.

In studies of various bioactive molecules, the replacement of other cyclic amines with a morpholine ring has often led to improved pharmacokinetic profiles. sci-hub.se For example, in a series of PI3K/Akt/mTOR inhibitors based on a 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine scaffold, the morpholine group was a key feature of the active compounds. nih.gov

Furthermore, the conformation of the morpholine ring (typically a chair conformation) can influence the spatial arrangement of the entire molecule, which can be critical for optimal fitting into a binding pocket. Modifications to the morpholine ring itself, such as the introduction of substituents, are less common but could offer a strategy for fine-tuning activity and selectivity.

Feature of Morpholine Moiety Potential Contribution to Biological Activity Reference
Oxygen AtomCan act as a hydrogen bond acceptor. jchemrev.com
Nitrogen AtomGenerally non-basic, reducing potential for certain off-target effects. sci-hub.se
Overall Ring StructureImproves aqueous solubility and metabolic stability. e3s-conferences.orgsci-hub.se
Conformational RigidityInfluences the three-dimensional shape of the molecule. nih.gov

Impact of Sulfonamide Linker Modifications

The sulfonamide linker (-SO₂NH-) is a cornerstone of many clinically important drugs and is known for its ability to form strong hydrogen bonds with biological targets. nih.govnih.gov In the context of this compound, this linker connects the thiophene (B33073) and morpholine moieties and plays a vital role in orienting these groups within a binding site.

Modification of the sulfonamide linker is a key strategy in SAR studies. For instance, N-alkylation or N-arylation of the sulfonamide nitrogen can have a profound impact on activity. In many cases, the free N-H group is essential for activity, as it can act as a hydrogen bond donor. However, in some instances, substitution at this position can lead to enhanced potency or altered selectivity.

The sulfur atom of the sulfonamide group is in a high oxidation state and can also participate in non-covalent interactions. Replacing the sulfonamide linker with other functionalities, such as an amide or a reversed sulfonamide, would be expected to dramatically alter the biological activity due to changes in the electronic and hydrogen bonding properties of the linker.

Modification of Sulfonamide Linker Potential Impact on Biological Activity Reference
N-HOften acts as a critical hydrogen bond donor. nih.govnih.gov
N-Alkylation/ArylationCan modulate potency and selectivity; may disrupt key hydrogen bonds. nih.gov
Replacement with AmideAlters electronic and hydrogen bonding characteristics. nih.gov
Isosteric ReplacementCould change the geometry and electronic profile of the molecule. nih.gov

SAR Studies of Hybrid and Molecularly Hybridized Analogues

The concept of creating hybrid molecules by combining two or more pharmacophores is a well-established strategy in drug discovery to develop compounds with enhanced or dual-target activity. nih.gov The this compound scaffold is itself a hybrid of three bioactive moieties. Further hybridization by attaching other pharmacologically active groups can lead to novel compounds with interesting biological profiles.

For example, a study on morpholine-thiophene hybrid thiosemicarbazones demonstrated potent urease inhibitory activity, showcasing the successful combination of these two heterocycles with another pharmacophore. nih.gov In this series, the thiophene ring was substituted at the 5-position with various aryl groups, leading to a range of potencies. The most active compounds in this series had IC₅₀ values in the low micromolar range. nih.gov

Another relevant example comes from the development of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold. nih.gov These hybrid molecules were designed as PI3K inhibitors and showed promising cytotoxicity against several cancer cell lines. The SAR of these compounds revealed that the nature of the substituent on the pyrazoline ring significantly influenced their anticancer activity. nih.gov

The design of such hybrid molecules often involves a linker to connect the different pharmacophoric units. The nature and length of this linker are critical for ensuring that each pharmacophore can adopt the optimal conformation for interacting with its respective target. nih.gov

Hybrid Strategy Example Biological Target/Activity Key SAR Findings Reference
Combination with ThiosemicarbazoneMorpholine-thiophene hybrid thiosemicarbazonesUrease InhibitionSubstitution on the thiophene ring modulates potency. nih.gov
Combination with Pyrazoline4-Morpholino-thiopyrano[4,3-d]pyrimidine-pyrazolinesPI3K Inhibition / AnticancerSubstituents on the pyrazoline ring are crucial for activity. nih.gov
Combination with Benzothiazole (B30560)4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamidesCDK5 InhibitionThe benzothiazole moiety is a key part of the pharmacophore. nih.gov

Molecular Mechanisms and in Vitro Biological Target Interactions

Enzyme Inhibition Profiles

Detailed research findings regarding the inhibitory activity of N-morpholin-4-ylthiophene-2-sulfonamide against various enzymes are outlined below.

Carbonic Anhydrase (CA) Isoforms (e.g., hCA I, hCA II, CA IX)

The thiophene-2-sulfonamide (B153586) scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs). Various derivatives of thiophene-2-sulfonamide have been synthesized and evaluated as inhibitors of several human (h) CA isoforms. These compounds typically exhibit their inhibitory action by the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. mdpi.comnih.gov

Studies on 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides have shown potent, low nanomolar inhibition of hCA II, and significant inhibition of the tumor-associated isoforms hCA IX and XII. nih.gov For instance, certain derivatives in this class display KIs ranging from 2.2 to 7.7 nM against hCA II, 5.4 to 811 nM against hCA IX, and 3.4 to 239 nM against hCA XII. nih.gov X-ray crystallography studies of these compounds in complex with hCA II reveal that the thiophene-sulfonamide group binds to the catalytic zinc ion, while the substituted tail extends into the active site cavity, forming various interactions that influence isoform selectivity. nih.gov Similarly, other series of 4-substituted thiophene-2-sulfonamides have been found to possess nanomolar potency against hCA II. nih.govacs.org

While these findings highlight the potential of the thiophene-2-sulfonamide core as a potent inhibitor of carbonic anhydrases, specific inhibitory data (such as IC50 or Ki values) for this compound against hCA I, hCA II, or CA IX is not available in the reviewed scientific literature.

Inhibition of Carbonic Anhydrase Isoforms by Related Thiophene-2-sulfonamide Derivatives

Compound Class hCA I (Ki) hCA II (Ki) hCA IX (Ki)

This table presents data for structurally related compounds, not for this compound itself. Data sourced from reference nih.gov.

Dihydrofolate Reductase (DHFR)

The folate biosynthesis pathway is a critical target for antimicrobial agents. researchgate.net Sulfonamides, in general, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme upstream of dihydrofolate reductase (DHFR). nih.govmhmedical.commicrobenotes.com However, research has also explored the development of sulfonamide-containing compounds that can dually inhibit DHPS and DHFR. nih.govacs.org

Some studies have investigated thiophene (B33073) derivatives as potential DHFR inhibitors. For example, a series of thiophene-clubbed sulfonamide conjugates were synthesized and evaluated for their DHFR inhibition activity, with some derivatives showing promising results. utrgv.edu Additionally, thiophene-pyrazolyl-thiazole hybrids have been designed as DHFR inhibitors. nih.govacs.org These studies indicate that the thiophene scaffold can be incorporated into molecules targeting DHFR.

Despite the research into thiophene-based sulfonamides as potential antibacterial agents targeting the folate pathway, there is no specific published data on the inhibitory activity of this compound against dihydrofolate reductase.

DNA Gyrase

DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. nih.govnih.gov Some antibacterial thiophene derivatives have been identified as inhibitors of DNA gyrase. nih.govnih.gov These compounds can act through an allosteric mechanism, binding to a pocket in the GyrA subunit of the enzyme, which is distinct from the binding site of fluoroquinolone antibiotics. nih.govresearchgate.net This allosteric binding stabilizes the DNA-gyrase cleavage complex, leading to bacterial cell death. nih.govnih.govmdpi.com

While the thiophene moiety is present in these known DNA gyrase inhibitors, specific data regarding the inhibitory potential of this compound against DNA gyrase has not been reported in the scientific literature.

Folate Biosynthesis Pathway Enzymes (e.g., Folate Synthase)

As mentioned previously, sulfonamides are well-known inhibitors of the folate biosynthesis pathway, primarily by targeting dihydropteroate synthase (DHPS). researchgate.netnih.gov They act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). nih.govmicrobenotes.com The resulting inhibition blocks the synthesis of dihydrofolate, a precursor for tetrahydrofolate, which is essential for the synthesis of nucleic acids and certain amino acids. researchgate.net

Research has been conducted on thiophene-containing sulfonamides as inhibitors of enzymes in this pathway. utrgv.edu However, specific inhibitory data for this compound against folate synthase or other enzymes in the folate biosynthesis pathway, beyond the general mechanism of sulfonamides, is not available.

Peptidoglycan Formation Enzymes (e.g., MurB, MurD, MurE)

The enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, are attractive targets for the development of new antibiotics. creative-biolabs.compatsnap.com The Mur ligase family, including MurB, MurD, and MurE, are key enzymes in the cytoplasmic steps of peptidoglycan synthesis. creative-biolabs.com

While there is extensive research on inhibitors of peptidoglycan synthesis, including compounds that target Mur enzymes, a direct link to thiophene-2-sulfonamide derivatives is not well-established in the reviewed literature. No specific data on the inhibition of MurB, MurD, or MurE by this compound has been found.

Coagulation Factor X (FXa)

Coagulation Factor Xa (FXa) is a key enzyme in the blood coagulation cascade and a major target for anticoagulant drugs. While various inhibitors of FXa are known, there is no specific information in the reviewed scientific literature to suggest that this compound is an inhibitor of this enzyme.

Urease Enzyme

The inhibition of the urease enzyme is a critical therapeutic strategy against infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov The this compound structure combines two key pharmacophores, morpholine (B109124) and a thiophene-sulfonamide backbone, both of which are present in known urease inhibitors.

Recent studies on morpholine-thiophene hybrid thiosemicarbazones, which are structurally analogous to the sulfonamide , have demonstrated potent urease inhibitory activity. nih.gov These compounds were found to be significantly more effective than the standard inhibitor, thiourea. nih.gov For instance, the lead inhibitor from this series, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (a thiosemicarbazone analog), exhibited an IC₅₀ value of 3.80 ± 1.9 µM and was identified as an uncompetitive inhibitor of the enzyme. nih.gov The entire series of tested morpholine-thiophene hybrids showed outstanding inhibition, with IC₅₀ values ranging from 3.80 to 5.77 µM. nih.gov

Furthermore, separate research has confirmed that various thiophene-sulfonamide derivatives and other morpholine-containing compounds can effectively inhibit urease, suggesting that the combination of these moieties in this compound makes it a strong candidate for urease inhibition. researchgate.netnih.gov

Table 1: Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones Data sourced from a study on analogous compounds. nih.gov

Compound IDStructureIC₅₀ (µM)
5g 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide3.80 ± 1.9
Standard Thiourea22.31 ± 0.03

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular response to oxidative stress by controlling the expression of antioxidant enzymes. researchgate.netnih.gov Under normal conditions, Nrf2 is bound in the cytoplasm and targeted for degradation. nih.gov However, under stress, it translocates to the nucleus, where it activates antioxidant response elements (AREs), leading to the transcription of protective enzymes. researchgate.netnih.gov

Research into a related morpholine-containing sulfonamide, N-(4-morpholinomethylene)ethanesulfonamide (MESA), has confirmed that it directly targets the NRF2 protein. researchgate.netnih.gov Molecular docking and thermal stability assays have shown that MESA can bind to NRF2, and this interaction is fundamental to its mechanism of inducing ferroptosis in tumor cells. researchgate.netnih.gov This finding suggests that the morpholine-sulfonamide scaffold, as present in this compound, has the potential to interact with and modulate the NRF2 signaling pathway.

In Vitro Modulation of Cellular Processes

The compound's structural elements are known to influence key cellular activities, including programmed cell death, microbial community formation, and protein aggregation.

Induction of Ferroptosis (for morpholine-containing sulfonamides)

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov This process involves the accumulation of lipid reactive oxygen species (ROS), leading to membrane damage and cell death. nih.gov Studies on the morpholine derivative N-(4-morpholinomethylene)ethanesulfonamide (MESA) have demonstrated its ability to induce ferroptosis in prostate and ovarian cancer cells. researchgate.netnih.gov

The mechanism of MESA-induced ferroptosis is directly linked to its targeting of NRF2. researchgate.net By interacting with NRF2, MESA disrupts the normal antioxidant balance, leading to a significant increase in intracellular malondialdehyde (MDA), ROS, and Fe²⁺ levels. researchgate.net This cascade of events confirms that MESA acts as a ferroptosis inducer, and these findings highlight a key cellular process that can be modulated by morpholine-containing sulfonamides. researchgate.netnih.gov

Inhibition of Biofilm Formation

Bacterial and fungal biofilms are structured communities of microorganisms that adhere to surfaces, providing increased resistance to antimicrobial agents. nih.govmdpi.com The development of compounds that can inhibit biofilm formation is a crucial strategy to combat persistent infections. contagionlive.com

The thiophene-sulfonamide scaffold is a known inhibitor of biofilm formation across different microbial species. Research has shown that C-glycosidic thiophenesulfonamides are potent inhibitors of Pseudomonas aeruginosa biofilm formation, with some derivatives inhibiting biofilm mass by over 90%. nih.gov Other studies report that novel thiophene derivatives can suppress over 50% of Candida albicans biofilm formation at low concentrations. researchgate.net Additionally, sulfonamides, particularly when complexed with metals, have been shown to reduce the adhesion and biofilm formation of rapidly growing mycobacteria by potentially interfering with the c-di-GMP signaling pathway. nih.gov

Anti-Aggregation Effects on Proteins (e.g., α-synuclein, hyperphosphorylated tau)

The aggregation of proteins such as α-synuclein and hyperphosphorylated tau (p-tau) is a pathological hallmark of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govfrontiersin.org Small molecules that can inhibit or reverse this aggregation process are of significant therapeutic interest. nih.gov

A study on a series of sulfonamide derivatives evaluated their ability to prevent the fibrillization of these proteins. The results indicated that the inclusion of a 4-morpholino phenyl group was beneficial for this activity. While a sulfonamide derivative with a 4-morpholino phenyl group (compound 6) reduced the fluorescence intensity (a measure of aggregation) of α-synuclein by approximately 50%, other derivatives demonstrated even greater potency. nih.gov Specifically, sulfonamide derivatives designated as compounds 18 and 20 were identified as the most potent inhibitors of both α-synuclein and p-tau aggregation. nih.gov These findings suggest that the sulfonamide scaffold, particularly when combined with a morpholine moiety, provides a promising framework for developing agents that target pathological protein aggregation. nih.gov

Table 2: Anti-Aggregation Effect of Sulfonamide Derivatives on α-synuclein Data represents the remaining fluorescence intensity (%) after treatment with test compounds, as reported in a study on analogous sulfonamides. nih.gov

Compound TypeKey Structural FeatureFluorescence Intensity (FI) %
Sulfonamide (Cmpd 5) Basic Sulfonamide111.5 ± 1.8%
Sulfonamide (Cmpd 6) 4-Morpholino Phenyl Group49.5 ± 5.7%
Sulfonamide (Cmpd 18) Not specified in abstract5.9 ± 4.1%
Sulfonamide (Cmpd 20) Not specified in abstract11.9 ± 2.2%

Broad Spectrum Biological Activities (in vitro)

The core structures of this compound, namely the thiophene and sulfonamide moieties, are recognized as "privileged scaffolds" in medicinal chemistry. nih.gov They are present in a wide array of therapeutically active drugs and are known to confer a broad spectrum of biological activities. nih.gov

Antimicrobial Activity: Thiophene and sulfonamide derivatives have a long history as antimicrobial agents. researchgate.netresearchgate.net Modern derivatives have shown activity against various bacteria, including drug-resistant Gram-negative strains, and fungi. nih.govfrontiersin.org

Anticancer Activity: Numerous thiophene derivatives have been investigated as anticancer agents. nih.gov For example, certain tetrahydrobenzo[b]thiophene derivatives have been identified as potent compounds with broad-spectrum antitumor activity, capable of inducing apoptosis and cell cycle arrest in cancer cell lines. nih.gov

Anti-inflammatory and Other Activities: The sulfonamide moiety is a component of well-known anti-inflammatory drugs (e.g., celecoxib), diuretics, and anticonvulsants. nih.gov Thiophene-containing compounds have also been developed as anti-inflammatory agents, antipsychotics, and antiplatelet drugs. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal)

The sulfonamide class of drugs is well-established for its broad-spectrum antibacterial activity against both Gram-positive and some Gram-negative bacteria. nih.govnih.gov These compounds are known to be effective against bacteria such as Staphylococcus aureus and Escherichia coli. nih.gov Thiophene derivatives have also demonstrated a wide range of biological activities, including antibacterial and antifungal properties. The combination of these two pharmacophores in thiophene-based sulfonamides has been a subject of research to develop new antimicrobial agents.

For instance, a study on various thiophene-based sulfonamides demonstrated their potential as inhibitors of carbonic anhydrase isoenzymes, a mechanism that can impact microbial growth. nih.gov While specific data on this compound is not available, research on other sulfonamide derivatives provides insight into their potential antimicrobial action. In one study, certain sulfonamide derivatives showed significant inhibition against clinical isolates of S. aureus. nih.gov The introduction of an electron-withdrawing group on the ring was found to remarkably increase the antimicrobial activity. nih.gov

Another study focusing on the synthesis of novel sulfonanilide compounds also investigated their antimicrobial action against various bacterial and fungal strains. nih.gov The antimicrobial activity of four different sulfonamide derivatives against 50 clinical isolates of S. aureus was investigated, with some compounds showing strong inhibition. nih.gov

The following table summarizes the antimicrobial activity of representative sulfonamide derivatives against S. aureus:

CompoundActivity against S. aureus (MRSA and MSSA)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamidStrong inhibition, higher effect on 21 MRSA isolates than oxacillin nih.gov
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamidStrong inhibition nih.gov
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamideModerate inhibition nih.gov
N-(2-Hydroxy-5-methyl-phenyl)-4-methyl-benzenesulfonamideLow activity nih.gov

Anticancer Potential

Thiophene and its derivatives are recognized for a variety of biological activities, including antitumor properties. The incorporation of a sulfonamide group can enhance this activity. Sulfonamides have been investigated as anticancer agents due to their ability to act as inhibitors of various proteins overexpressed in cancer cells, such as carbonic anhydrases (CAs). researchgate.net

Several thiophene-based sulfonamides have been evaluated as potent inhibitors of human carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). nih.gov The inhibition of these enzymes is a key mechanism in the anticancer activity of certain sulfonamides. One study reported IC50 values for thiophene-based sulfonamides in the range of 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. nih.gov

The anticancer potential of compounds containing a morpholine moiety has also been explored. For example, a series of 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their antitumor activity against the HepG2 cell line, with some compounds showing potent cytotoxic activity. nih.gov

The table below presents the inhibitory effects of some thiophene-based sulfonamides on hCA-I and hCA-II:

Compound IDIC50 vs hCA-I (nM)Ki vs hCA-I (nM)IC50 vs hCA-II (nM)Ki vs hCA-II (nM)Reference
1 6966.49 ± 17.1523.474.88 ± 20.65 nih.gov
2 120112.34 ± 34.1145.6145.67 ± 45.89 nih.gov
3 70,000234.99 ± 15.441,40538.04 ± 12.97 nih.gov
4 9588.76 ± 21.5633.8110.23 ± 33.45 nih.gov

Anti-Inflammatory Activities

Thiophene derivatives have been investigated for their anti-inflammatory properties. njppp.com The sulfonamide group is also a feature of some anti-inflammatory drugs. nih.gov Research has shown that some sulfonamide-related drugs can reduce the availability of hypochlorous acid (HOCl) in the extracellular microenvironment of activated neutrophils, which is a mechanism that can attenuate tissue injury during neutrophilic inflammation. nih.gov

A study on the modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives explored their potential for treating inflammation. acs.org These compounds were evaluated for their in vitro anti-inflammatory potentials using COX-1, COX-2, and 5-LOX enzyme assays. acs.org Another study synthesized novel sulfonanilide compounds and noted that nimesulide, a nonsteroidal anti-inflammatory drug, is a sulfonamide derivative. nih.gov

The anti-inflammatory activity of a newly synthesized substituted thiophene compound was evaluated in rats using acute carrageenan-induced paw edema and chronic cotton pellet-induced granuloma methods, demonstrating significant inhibition of inflammation. njppp.com

Anticonvulsant Properties

The anticonvulsant activity of carbonic anhydrase inhibitors is a known phenomenon, and some sulfonamides function as such inhibitors. For example, acetazolamide, a sulfonamide, has been used in the treatment of epilepsy. mdpi.com The mechanism is thought to involve the increase of carbon dioxide levels in the brain. mdpi.com

Antioxidant Mechanisms

The antioxidant potential of thiophene derivatives has been documented. researchgate.net The general mechanisms of antioxidant defense include inhibiting free radical production, scavenging free radicals, and converting them into less toxic compounds. nih.gov

A study on novel sulfonamide derivatives of gallic acid demonstrated that these compounds exhibited antioxidant and scavenging activities. mdpi.com This suggests that the sulfonamide modification can maintain or enhance the antioxidant effectiveness of a parent compound. mdpi.com The antioxidant activity of novel L-valine derivatives with a 4-[(4-bromophenyl)sulfonyl]phenyl fragment was also tested using DPPH, ABTS, and ferric reducing power assays. mdpi.com

Anti-Diabetic and Anti-Alzheimer's Activities (for related sulfonamides)

While not a primary focus for this compound, it is noteworthy that related sulfonamide compounds have been investigated for their potential in treating diabetes and Alzheimer's disease. Thiophene and its substituted analogues have been reported to have anti-diabetic activity. nih.gov The sulfonamide functional group is the basis for several groups of drugs, including those used for treating hypoglycemia. nih.gov

Computational and Cheminformatics Studies of N Morpholin 4 Ylthiophene 2 Sulfonamide

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how N-morpholin-4-ylthiophene-2-sulfonamide might interact with potential protein targets.

Molecular docking studies on thiophene (B33073) sulfonamide derivatives, which are structurally related to this compound, have been used to predict their binding affinities and modes of interaction with various protein targets. For instance, a study investigating a series of thiophene sulfonamide compounds (7a-7s) against the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 2NSD) revealed notable docking scores, with some derivatives showing glide scores greater than -11 kcal/mol nih.gov. Such scores indicate a strong predicted binding affinity.

While specific docking studies on this compound are not widely published, it is anticipated that the morpholine (B109124) and sulfonamide groups would play a crucial role in determining its binding orientation within a target's active site. The morpholine ring can adopt various conformations, such as a chair or boat form, influencing how the molecule fits into a binding pocket. The sulfonamide linker provides a degree of rotational freedom, allowing the thiophene and morpholine moieties to position themselves optimally for interaction. In studies of other sulfonamides, the sulfonamide group itself often acts as a key anchoring point, forming critical interactions with the protein backbone or specific residues mdpi.com.

For a series of N-(alkyloxycarbonyl)thiophene sulfonamides targeting the Angiotensin II type 2 (AT2) receptor, docking calculations combined with molecular dynamics simulations were employed to explore the binding modes of the most potent ligands nih.gov. This highlights the utility of these methods in predicting how molecules from this chemical class can achieve high affinity for their targets.

The specific interactions between a ligand and its target are fundamental to its biological activity. For this compound, several types of interactions are predicted to be significant based on its structure and studies of analogous compounds.

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (from the NH group) and acceptor (from the oxygen atoms). In docking studies of other sulfonamides, this group frequently forms hydrogen bonds with key amino acid residues in the active site, such as glutamine, histidine, and threonine, as well as with coordinated metal ions like zinc in metalloenzymes mdpi.com. The oxygen atom of the morpholine ring can also act as a hydrogen bond acceptor. For example, in studies of thiophene carboxamide analogues, hydrogen bonding was observed between the ligand's functional groups and residues like Serine (S130) and Arginine (R257) nih.gov.

Hydrophobic Interactions: The thiophene ring is an aromatic heterocycle that can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket mdpi.com. The aliphatic carbons of the morpholine ring also contribute to the molecule's hydrophobic character, potentially interacting with nonpolar residues such as leucine, valine, and isoleucine mdpi.comnih.gov. The optimization of these hydrophobic interactions is often a key factor in improving binding affinity and efficacy nih.gov. In docking studies of saccharide-modified thiadiazole sulfonamides, hydrophobic interactions were observed with residues like His94, His96, and Leu199 mdpi.com.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and conformational possibilities of a molecule.

The electronic structure of a molecule is closely linked to its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule mdpi.com.

For a series of 5-arylthiophene-2-sulfonylacetamide derivatives, which are structurally similar to this compound, DFT calculations were performed to determine their HOMO-LUMO energy gaps. The calculated gaps for these compounds were found to be in the range of 3.99 to 4.60 eV, indicating a general stability nih.gov. A smaller energy gap can imply that charge transfer occurs within the molecule, which can be crucial for its biological activity mdpi.com. The presence of different substituents on the thiophene ring was shown to influence the energy gap, with electron-donating groups generally leading to a smaller gap and higher reactivity nih.gov.

Table 1: Frontier Molecular Orbital Energies (eV) and Energy Gaps (ΔE) for Representative 5-Arylthiophene-2-sulfonylacetamide Derivatives (Calculated via DFT). nih.gov
Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Analogue 4a (phenyl)-6.83-2.264.57
Analogue 4b (4-fluorophenyl)-6.91-2.314.60
Analogue 4d (p-tolyl)-6.66-2.214.45
Analogue 4f (5'-methyl-[2,2'-bithiophen]-5-yl)-6.33-2.343.99

Conformational analysis using DFT helps to identify the most stable three-dimensional arrangements of a molecule. For this compound, the key sources of conformational flexibility are the rotation around the sulfur-nitrogen bond of the sulfonamide and the puckering of the morpholine ring. Studies on related sulfonamide-containing molecules have shown that significant conformational changes can occur at the sulfonyl site mdpi.com. The dihedral angles involving the sulfonamide group dictate the relative orientation of the thiophene and morpholine rings, which is critical for fitting into a protein's binding site. The morpholine ring typically exists in a stable chair conformation, but other low-energy conformers may also be accessible. Understanding the energetic landscape of these conformations is essential for predicting the bioactive conformation of the molecule.

Molecular Dynamics Simulations to Explore Dynamic Binding Behavior

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the atoms in the complex over time. This technique can provide deeper insights into the stability of the binding pose, the role of water molecules in the active site, and conformational changes in both the ligand and the protein upon binding.

For thiophene sulfonamide derivatives, MD simulations have been used to analyze the stability of the docked complexes nih.gov. These simulations can confirm whether the interactions predicted by docking, such as key hydrogen bonds and hydrophobic contacts, are maintained over the simulation period. Furthermore, MD simulations have been used to explore the binding modes of N-(methyloxycarbonyl)thiophene sulfonamides, providing a more complete picture of how these ligands interact with their receptor nih.gov. Such simulations could reveal transient pockets or alternative binding modes for this compound that might not be identified through docking alone, offering valuable information for structure-based drug design.

Pharmacophore Modeling and Virtual Screening in Drug Discovery

Pharmacophore modeling is a cornerstone of computer-aided drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This abstract representation of a molecule's activity-critical features, rather than its specific chemical structure, is a powerful tool for identifying novel, structurally diverse compounds with the potential for desired therapeutic activity. dovepress.com For sulfonamide derivatives, pharmacophore models have been successfully developed and utilized in virtual screening campaigns to discover new inhibitors for various biological targets. nih.gov

Virtual screening is a computational technique that involves the high-throughput analysis of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov When combined with pharmacophore modeling, virtual screening becomes a highly efficient method for enriching hit lists with molecules that possess the desired spatial and electronic features for biological activity.

A common workflow involves the following steps:

Pharmacophore Model Generation: A set of known active compounds is used to generate a 3D pharmacophore model. This model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net For instance, a five-featured pharmacophore model was developed for sulfonamide chalcone (B49325) derivatives, which proved useful in identifying new α-glucosidase inhibitors. nih.gov

Model Validation: The generated pharmacophore model is validated to ensure its ability to distinguish between active and inactive compounds.

Virtual Screening: The validated model is then used as a 3D query to screen large compound databases for molecules that match the pharmacophore features. researchgate.net

Docking and Scoring: The hits from the virtual screen are often subjected to molecular docking simulations to predict their binding mode and affinity to the target protein. proquest.com

The following table illustrates the types of features that might be included in a pharmacophore model for a hypothetical target of this compound, based on studies of similar sulfonamides.

Feature TypeDescriptionPotential Corresponding Moiety in this compound
Hydrogen Bond AcceptorA Lewis base capable of accepting a hydrogen bond.Oxygen atoms of the sulfonyl group and the morpholine ring.
Hydrogen Bond DonorA Lewis acid capable of donating a hydrogen bond.The nitrogen atom of the sulfonamide group.
Hydrophobic/Aromatic RingA nonpolar region or an aromatic ring system that can engage in hydrophobic or π-π stacking interactions.The thiophene ring.

In Silico Approaches for Lead Optimization and Rational Drug Design

Following the identification of initial "hit" compounds from virtual screening or high-throughput screening, in silico approaches play a crucial role in the lead optimization phase. The goal of lead optimization is to modify the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties.

Rational drug design, aided by computational methods, allows for the targeted modification of a lead compound. nih.gov For thiophene sulfonamides, this often involves exploring the structure-activity relationships (SAR) to understand how different substituents on the thiophene and sulfonamide moieties affect biological activity. nih.gov

Key in silico techniques used in lead optimization include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com By visualizing the binding mode, medicinal chemists can identify key interactions and propose modifications to enhance binding affinity. For example, docking studies on thiophene derivatives have been used to predict their binding affinity to enzymes like cyclooxygenase (COX). mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the binding event than static docking poses. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of newly designed analogs before their synthesis.

The table below presents a hypothetical example of how in silico lead optimization might be applied to a lead compound from the thiophene sulfonamide class, targeting an enzyme such as carbonic anhydrase, a known target for many sulfonamides. nih.govnih.gov

Lead CompoundProposed ModificationRationale from In Silico StudyPredicted Outcome
Thiophene-2-sulfonamide (B153586)Addition of a morpholine ring to the sulfonamide nitrogenDocking suggests a vacant pocket near the sulfonamide group that can accommodate a cyclic substituent, potentially forming additional favorable interactions.Increased binding affinity and improved solubility.
5-chloro-thiophene-2-sulfonamideReplacement of the chloro group with a methyl groupQSAR model indicates that a smaller, electron-donating group at the 5-position of the thiophene ring is correlated with higher activity.Enhanced target-specific activity.
N-phenylthiophene-2-sulfonamideIntroduction of a hydroxyl group on the phenyl ringMD simulations reveal that a hydroxyl group can form a stable hydrogen bond with a key residue in the active site.Improved potency.

Advanced Research Methodologies and Future Directions

Spectroscopic Characterization Techniques in Structural Elucidation

The precise determination of the chemical structure of N-morpholin-4-ylthiophene-2-sulfonamide and its derivatives is fundamental to understanding their chemical behavior and biological activity. A combination of modern spectroscopic techniques is employed to confirm the identity and purity of these synthesized compounds.

Comprehensive spectroscopic analyses are essential for verifying the molecular assembly of novel derivatives. researchgate.net Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques such as COSY and HSQC provide further confirmation of the connectivity of atoms within the structure. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular weight of the compound, confirming its elemental composition. researchgate.net

Infrared (IR) Spectroscopy : IR spectra are used to identify the presence of key functional groups. For this compound, characteristic absorption bands would confirm the presence of the sulfonamide (SO₂-NH), morpholine (B109124) (C-O-C), and thiophene (B33073) ring moieties.

UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The absorbance and emission spectra of novel sulfonamide derivatives are thoroughly investigated to understand their photophysical properties. researchgate.netresearchgate.net

These methods, when used in concert, provide an unambiguous structural confirmation of the synthesized molecules, which is a prerequisite for any further biological evaluation. nih.gov

X-ray Crystallographic Studies of Compound-Protein Complexes

Understanding how a compound interacts with its biological target at an atomic level is paramount for structure-based drug design. X-ray crystallography is an unparalleled technique for providing high-resolution, three-dimensional structures of small molecules bound to their protein targets. nih.govmdpi.com This ability to visualize the precise binding mode, including all molecular interactions, is crucial for developing more potent and selective drug candidates. nih.govnih.gov

For the thiophene-sulfonamide class of compounds, which are known inhibitors of enzymes like carbonic anhydrase (CA), X-ray crystallography can reveal: nih.gov

The specific orientation of the inhibitor within the enzyme's active site.

Key interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and amino acid residues.

The role of the sulfonamide group in coordinating with the zinc ion present in the active site of many CA isoenzymes.

The contribution of the thiophene and morpholine moieties to binding affinity and selectivity.

While a crystal structure for this compound specifically complexed with a protein target may not be publicly available, the methodology remains a gold standard in drug discovery. springernature.com The process involves co-crystallizing the target protein with the ligand or soaking the ligand into pre-grown protein crystals. springernature.com Recent advancements, such as serial crystallography and structure determination at room temperature, offer more physiologically relevant insights into these interactions compared to traditional cryogenic studies. mdpi.comfrontiersin.org

Development of Innovative In Vitro Assay Systems for Mechanism of Action Elucidation

To understand how this compound and its analogs exert their biological effects, robust in vitro assay systems are indispensable. These assays are designed to measure the compound's activity against specific targets and to elucidate its mechanism of action.

For compounds targeting enzymes like carbonic anhydrase, standard in vitro inhibition assays are employed. These experiments determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which quantify the compound's potency. nih.gov For example, studies on various thiophene-based sulfonamides have demonstrated potent inhibition against human carbonic anhydrase I and II (hCA-I and hCA-II) isoenzymes. nih.gov

Beyond enzyme inhibition, the anticancer potential of novel thiophene-sulfonamide derivatives has been evaluated using cell-based assays. nih.gov The in vitro cytotoxic activity is often screened against a panel of human cancer cell lines, such as the breast cancer cell line (MCF7). nih.govsemanticscholar.org

The data below illustrates typical results from such in vitro evaluations for related thiophene-sulfonamide compounds.

Table 1: Sample In Vitro Activity of Thiophene-Sulfonamide Derivatives

Compound Target Assay Type IC₅₀ (µM)
Derivative 6 MCF7 Cell Line Cytotoxicity 10.25
Derivative 7 MCF7 Cell Line Cytotoxicity 9.70
Derivative 9 MCF7 Cell Line Cytotoxicity 9.55
Derivative 13 MCF7 Cell Line Cytotoxicity 9.39
Doxorubicin (Control) MCF7 Cell Line Cytotoxicity 32.00

Data sourced from studies on novel thiophene derivatives with sulfonamide moieties against the human breast cancer cell line (MCF7). The lower IC₅₀ value indicates higher cytotoxic activity. nih.gov

The development of these assays is crucial for establishing structure-activity relationships (SAR) and for guiding the design of next-generation compounds.

Strategic Design of Novel Thiophene-Sulfonamide-Morpholine Derivatives

The thiophene-sulfonamide-morpholine scaffold serves as a "privileged" structure in medicinal chemistry, meaning it is a versatile framework capable of interacting with multiple biological targets. nih.gov Strategic design focuses on creating a library of derivatives by modifying specific parts of the parent molecule, this compound, to optimize its pharmacological properties.

Design strategies often involve:

Bioisosteric Replacement : Replacing parts of the molecule, such as the thiophene ring, with other aromatic or heterocyclic systems to improve properties like binding affinity, solubility, or metabolic stability. The thiophene ring itself is often considered a bioisostere of a phenyl ring. nih.gov

Substitution on the Thiophene Ring : Introducing various substituents onto the thiophene ring can modulate the electronic properties and steric profile of the compound, potentially leading to enhanced target engagement.

Modification of the Morpholine Moiety : Replacing the morpholine ring with other cyclic amines, such as piperazine or thiomorpholine, can influence the compound's polarity, basicity, and ability to form hydrogen bonds, which can impact its biological activity and pharmacokinetic profile. nih.gov

Alteration of the Sulfonamide Linker : While the sulfonamide group is often crucial for activity (e.g., in carbonic anhydrase inhibitors), modifications to its structure can be explored to target other classes of enzymes or receptors.

These synthetic efforts aim to build upon the existing scaffold to discover novel analogs with improved potency, selectivity, and drug-like properties. researchgate.net

Future Perspectives in Medicinal Chemistry Research on This Compound Class

The future of research on this compound and related compounds is promising, with several key directions poised to advance their therapeutic potential.

Target Deconvolution and Expansion : While carbonic anhydrase inhibition is a well-established activity for sulfonamides, future work will likely focus on identifying and validating new biological targets for this compound class. nih.gov Their demonstrated anticancer activity suggests interactions with other cellular pathways involved in cell proliferation and survival. researchgate.net

Computational Chemistry and AI : The use of computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to be instrumental in predicting the binding affinity of new designs and prioritizing synthetic efforts. nih.govmdpi.com Machine learning and AI algorithms may further accelerate the discovery of novel derivatives with desired properties.

Development of Selective Inhibitors : Many enzymes, such as carbonic anhydrases, exist as multiple isoforms. A major goal will be the design of derivatives that can selectively inhibit a specific disease-relevant isoform over others to minimize potential side effects.

Exploration of New Therapeutic Areas : The versatile thiophene scaffold is found in drugs approved for a wide range of conditions, including inflammation, infectious diseases, and central nervous system disorders. nih.goveprajournals.com Future research could explore the efficacy of this compound derivatives in these and other therapeutic areas.

Continued interdisciplinary collaboration between synthetic chemists, structural biologists, and pharmacologists will be essential to fully realize the therapeutic potential of this important class of molecules and to translate promising laboratory findings into clinical applications. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.